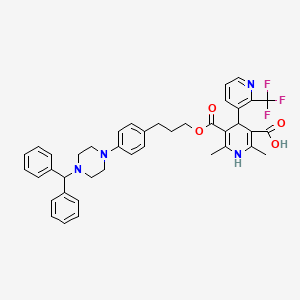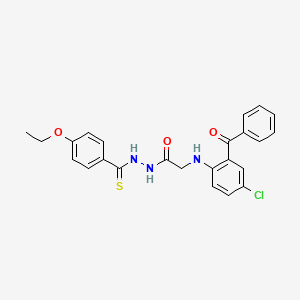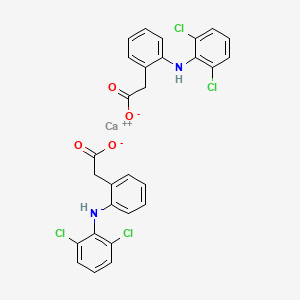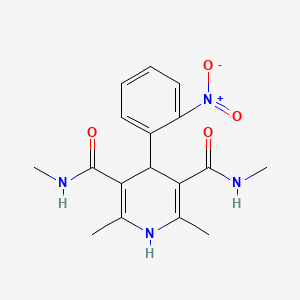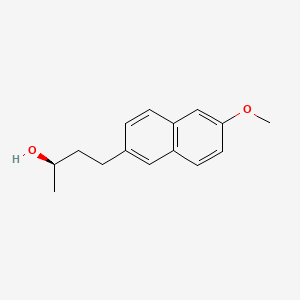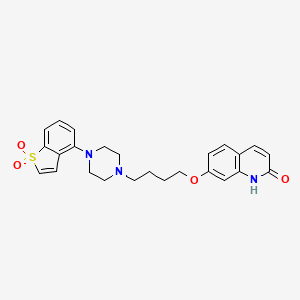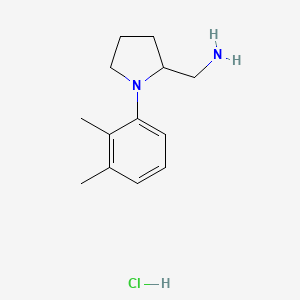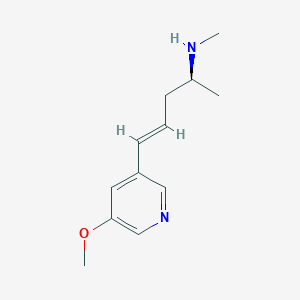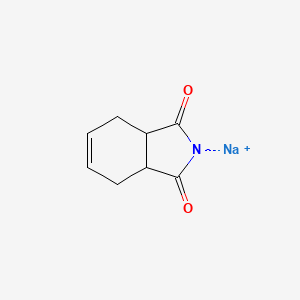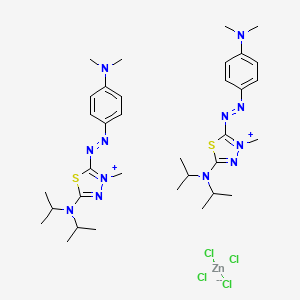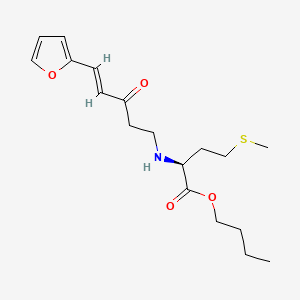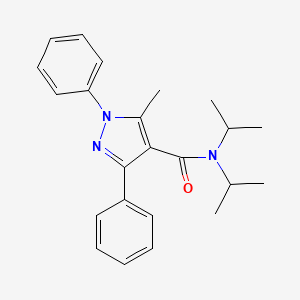![molecular formula C15H18O6P2 B12722040 [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite CAS No. 25058-17-7](/img/structure/B12722040.png)
[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability. This compound is also referred to as Bisphenol A phosphite (1:2) and has the CAS number 25058-17-7 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite typically involves the reaction of Bisphenol A with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as toluene or xylene, and the reaction is typically conducted at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more efficient mixing and heating systems. The use of continuous flow reactors is common to ensure consistent product quality and yield. The purification of the product is achieved through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates.
Reduction: It can be reduced under specific conditions to form phosphines.
Substitution: It can undergo substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphates
Reduction: Phosphines
Substitution: Various substituted phosphites depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite is used as a stabilizer in polymer production. It helps in preventing the degradation of polymers during processing and enhances their thermal stability .
Biology
In biological research, this compound is used as a reagent in the synthesis of various biologically active molecules. It is also used in the study of enzyme mechanisms and as a probe in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry
Industrially, this compound is used as an antioxidant in the production of plastics and rubber. It helps in extending the shelf life of these materials by preventing oxidative degradation .
Mécanisme D'action
The mechanism of action of [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite involves its ability to interact with free radicals and reactive oxygen species. By scavenging these reactive species, it prevents the degradation of polymers and other materials. The molecular targets include various reactive intermediates formed during the processing of polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Similar in structure but lacks the phosphite group.
Triphenyl phosphite: Contains three phenyl groups attached to a phosphite group.
Phenyl phosphonic acid: Contains a phosphonic acid group instead of a phosphite group.
Uniqueness
The uniqueness of [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite lies in its dual functionality as both a stabilizer and a reactive intermediate. Its ability to undergo various chemical reactions makes it versatile for different applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
25058-17-7 |
|---|---|
Formule moléculaire |
C15H18O6P2 |
Poids moléculaire |
356.25 g/mol |
Nom IUPAC |
[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite |
InChI |
InChI=1S/C15H18O6P2/c1-15(2,11-3-7-13(8-4-11)20-22(16)17)12-5-9-14(10-6-12)21-23(18)19/h3-10,16-19H,1-2H3 |
Clé InChI |
SJFVAXDVZIQNMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OP(O)O)C2=CC=C(C=C2)OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


